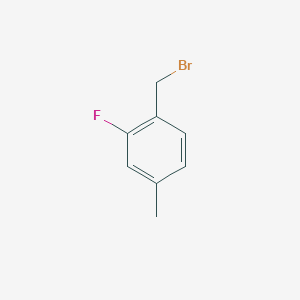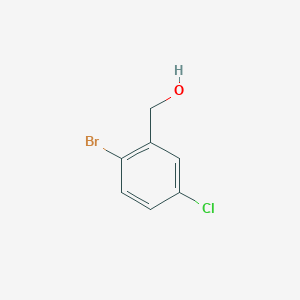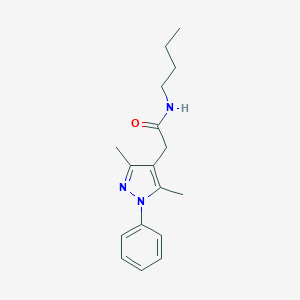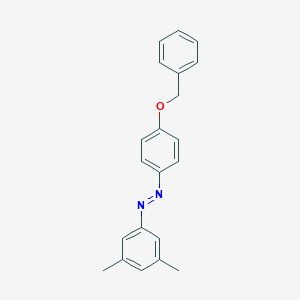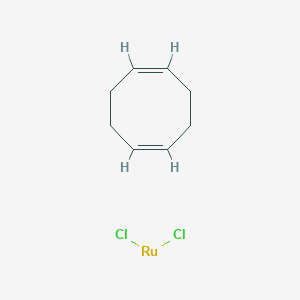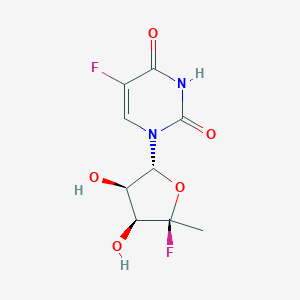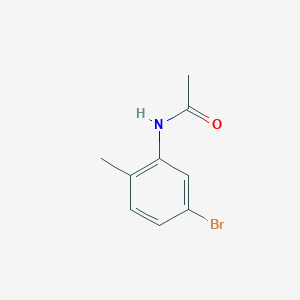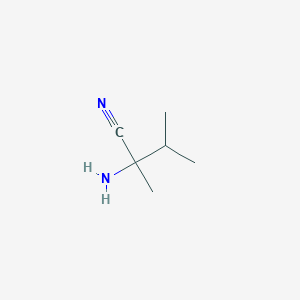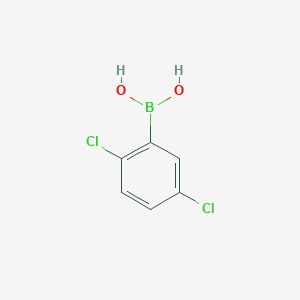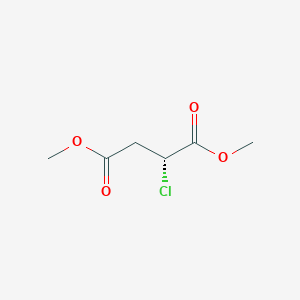
dimethyl (2R)-chlorobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2R)-chlorobutanedioate, also known as dimethyl (R)-2-chlorosuccinate, is an important chemical compound that has gained significant attention in recent years due to its diverse applications in various scientific fields. This compound is widely used in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. In
Wirkmechanismus
The mechanism of action of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the formation of a covalent bond between the compound and the target molecule. The compound reacts with the target molecule through nucleophilic substitution, resulting in the formation of a new chiral center. The chiral center is responsible for the biological activity of the compound.
Biochemical and Physiological Effects:
Dimethyl (2R)-chlorobutanedioate has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antiviral, anticancer, and anti-inflammatory properties. It has also been shown to inhibit the growth of various cancer cells and induce apoptosis. Furthermore, it has been shown to possess neuroprotective properties and has been used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate in lab experiments include its high purity, ease of synthesis, and diverse applications. However, the compound is also highly reactive and requires careful handling. Furthermore, the compound is relatively expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate. One direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, the compound could be used in the development of new chiral catalysts for asymmetric catalysis. Finally, the compound could be used in the synthesis of new biologically active compounds with diverse applications.
Synthesemethoden
The synthesis of dimethyl (2R)-chlorobutanedioate (2R)-chlorobutanedioate involves the reaction of dimethyl (2R)-chlorobutanedioate malonate with thionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium bicarbonate to yield the final product. The reaction can be carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2R)-chlorobutanedioate has been extensively used in various scientific research applications. It has been used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It has also been used as a reagent in the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, it has been used as a starting material in the synthesis of various biologically active compounds, including anticancer agents, anti-inflammatory agents, and antiviral agents.
Eigenschaften
CAS-Nummer |
111618-88-3 |
|---|---|
Produktname |
dimethyl (2R)-chlorobutanedioate |
Molekularformel |
C6H9ClO4 |
Molekulargewicht |
180.58 g/mol |
IUPAC-Name |
dimethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C6H9ClO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
YFAYPUHAMBJFRH-SCSAIBSYSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C(=O)OC)Cl |
SMILES |
COC(=O)CC(C(=O)OC)Cl |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)Cl |
Synonyme |
Butanedioic acid, chloro-, dimethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




